1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride
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Overview
Description
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a polypeptide organic cationic salt. This compound is known for its unique structure, which includes two bipyridine units connected by phenyl rings with carboxyl groups at the 3 and 5 positions. It is commonly used in coordination chemistry and materials science research due to its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves organic synthesis techniques. The process generally includes the following steps:
Formation of Bipyridine Units: The bipyridine units are synthesized through a series of reactions involving pyridine derivatives.
Attachment of Phenyl Rings: The phenyl rings are attached to the bipyridine units through coupling reactions.
Introduction of Carboxyl Groups: Carboxyl groups are introduced at the 3 and 5 positions of the phenyl rings through carboxylation reactions.
Formation of the Cationic Salt: The final step involves the formation of the cationic salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the compound to its reduced forms, which have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: Used in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors
Mechanism of Action
The mechanism of action of 1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon exposure to light, which can target and destroy cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: Another bipyridinium compound with different substituents on the phenyl rings.
1-(3,5-dicarboxyphenyl)-4,4’-bipyridinium Bromide: A similar compound with bromide as the counterion instead of chloride.
Uniqueness
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific structure and the presence of carboxyl groups at the 3 and 5 positions of the phenyl rings. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile for various scientific applications .
Properties
Molecular Formula |
C26H18Cl2N2O8 |
---|---|
Molecular Weight |
557.3 g/mol |
IUPAC Name |
5-[4-[1-(3,5-dicarboxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzene-1,3-dicarboxylic acid;dichloride |
InChI |
InChI=1S/C26H16N2O8.2ClH/c29-23(30)17-9-18(24(31)32)12-21(11-17)27-5-1-15(2-6-27)16-3-7-28(8-4-16)22-13-19(25(33)34)10-20(14-22)26(35)36;;/h1-14H,(H2-2,29,30,31,32,33,34,35,36);2*1H |
InChI Key |
MGEIRJBKFNHLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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